2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride
Overview
Description
2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C8H16ClN3O. It is a solid substance that belongs to the class of halogenated heterocycles and heterocyclic building blocks . This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride involves several steps. One common synthetic route includes the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with 4-hydroxybenzonitrile in the presence of a solvent like DMF (dimethylformamide) at room temperature . The reaction conditions and reagents used can vary depending on the desired yield and purity of the final product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the oxadiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride can be compared with other similar compounds, such as:
- 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific isopropyl substitution on the oxadiazole ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-5(2)7-9-6(3-4-8)10-11-7;/h5H,3-4,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIOORFOWCJUFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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